molecular formula C10H13NO3 B8608298 N-(2,4-Dimethoxy-benzyl)-formamide

N-(2,4-Dimethoxy-benzyl)-formamide

Cat. No.: B8608298
M. Wt: 195.21 g/mol
InChI Key: FFHGXZMINVNKQO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxy-benzyl)-formamide is a substituted formamide derivative featuring a benzyl moiety with methoxy groups at the 2- and 4-positions. Formamide derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis and for their bioactivity, such as antimicrobial or enzyme-inhibitory effects .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]formamide

InChI

InChI=1S/C10H13NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5,7H,6H2,1-2H3,(H,11,12)

InChI Key

FFHGXZMINVNKQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-(2,4-Dimethoxy-benzyl)-formamide with structurally related compounds, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents Key Properties/Activities References
N-(4-Methoxybenzyl)-formamide C₉H₁₁NO₂ 4-methoxybenzyl Intermediate in xyloside synthesis
N-(2,4-Dimethylphenyl)-formamide C₉H₁₁NO 2,4-dimethylphenyl Antimicrobial agent in Streptomyces spp.
N-(4-Hydroxystyryl)-formamide (cis/trans) C₉H₉NO₂ 4-hydroxyphenylethenyl Antibacterial activity against B. cereus
N-(3-(Dimethylamino)propyl)-formamide C₆H₁₂N₂O Dimethylamino-propyl Enhanced anti-L. monocytogenes activity

Key Observations :

  • Substituent Position and Polarity: The 2,4-dimethoxy substitution in the target compound increases electron-donating effects and steric bulk compared to monosubstituted analogs like N-(4-methoxybenzyl)-formamide. This may influence solubility, reactivity, and binding interactions in biological systems .
  • Bioactivity Trends : Hydrophobic substituents (e.g., methyl groups in N-(2,4-dimethylphenyl)-formamide) correlate with antimicrobial activity, while polar groups (e.g., hydroxyl in N-(4-hydroxystyryl)-formamide) enhance specificity against Gram-positive pathogens .

Comparative Reactivity :

  • Nitrogen-substituted formamides (e.g., N-(hydroperoxymethyl)formamide) exhibit unique reaction pathways, such as H-transfer or bond rearrangements, due to the electron-withdrawing nature of the formamide group .

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